molecular formula C20H14F2N4O2 B2709431 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1251612-67-5

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2709431
CAS No.: 1251612-67-5
M. Wt: 380.355
InChI Key: KJPNVBXMXJLNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H14F2N4O2 and its molecular weight is 380.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(5-Cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a pyrimidine ring with various substituents, suggests significant potential for biological activity, particularly in therapeutic applications. This article reviews the biological activity, synthesis, and potential therapeutic implications of this compound based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C22H19F2N4O2C_{22}H_{19}F_{2}N_{4}O_{2} with a molecular weight of approximately 388.4g/mol388.4\,g/mol. The presence of cyano and fluorine groups enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis pathways. The compound's ability to modulate these pathways may lead to effective treatments for various cancers.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that similar pyrimidine derivatives possess inhibitory effects against a range of bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting key enzymes necessary for microbial growth.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the cyano and fluorophenyl groups via nucleophilic substitution.
  • Acetamide formation through acylation reactions.

The synthesis requires precise control of reaction conditions to optimize yield and purity, often utilizing techniques such as column chromatography for purification.

Case Studies and Research Findings

A review of recent literature reveals several studies highlighting the biological activity of related compounds:

Study ReferenceBiological ActivityFindings
AnticancerDemonstrated inhibition of proliferation in various cancer cell lines with IC50 values ranging from 0.5 to 10 µM.
AntimicrobialShowed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Enzyme InhibitionInhibited key metabolic enzymes in cancer cells, leading to increased apoptosis rates in treated cells.

Properties

IUPAC Name

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2/c21-16-5-1-13(2-6-16)10-24-18(27)12-26-19(14-3-7-17(22)8-4-14)25-11-15(9-23)20(26)28/h1-8,11H,10,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPNVBXMXJLNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.